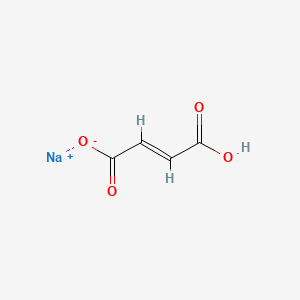
2-Methyl-4-Aminopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-Aminopyridine, also known as 2-Amino-4-methylpyridine, is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a methyl group at the fourth position on the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methyl-4-Aminopyridine involves the reduction of 2-Methyl-4-nitropyridine. This process typically includes the following steps:
Condensation Reaction: Diethyl malonate reacts with an alkali metal to form a salt, which then undergoes a condensation reaction with 2-chloro-4-nitropyridine in a toluene solution.
Decarboxylation: The resulting product undergoes decarboxylation under acidic conditions to yield 2-Methyl-4-nitropyridine.
Hydrogenation Reduction: 2-Methyl-4-nitropyridine is then reduced using hydrogen in the presence of a palladium on carbon (Pd/C) catalyst and methanol as a solvent, resulting in this compound.
Industrial Production Methods: In industrial settings, the preparation of this compound can involve the ammonolysis of 2-chloropyridine-4-methyl alcohol. This method includes:
Esterification: 2-chloropyridine-4-carboxylic acid reacts with a small molecule alcohol in the presence of sulfoxide chloride to form 2-chloropyridine-4-carboxylic acid ester.
Reduction: The ester is then reduced to 2-chloropyridine-4-methyl alcohol using a reducing agent.
化学反应分析
Types of Reactions: 2-Methyl-4-Aminopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst is typically employed.
Substitution: Reagents like bromine or sodium nitrite in acidic conditions are used for halogenation and diazotization reactions
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: this compound from 2-Methyl-4-nitropyridine.
Substitution: Various substituted pyridines depending on the reagents used
科学研究应用
2-Methyl-4-Aminopyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Methyl-4-Aminopyridine involves its interaction with specific molecular targets:
Inhibition of Nitric Oxide Synthase: It inhibits the activity of inducible nitric oxide synthase (iNOS), which plays a role in the inflammatory response.
Ligand Formation: As a ligand, it forms complexes with metal ions, influencing their electronic properties and catalytic activities.
相似化合物的比较
- 2-Amino-3-methylpyridine
- 2-Amino-5-methylpyridine
- 2-Amino-6-methylpyridine
- 2-Amino-4-picoline
Comparison:
- 2-Amino-3-methylpyridine: Similar to 2-Methyl-4-Aminopyridine but with the methyl group at the third position. It has different electronic and steric properties, affecting its reactivity and applications .
- 2-Amino-5-methylpyridine: The methyl group is at the fifth position, leading to variations in its chemical behavior and uses .
- 2-Amino-6-methylpyridine: The methyl group is at the sixth position, which influences its interaction with other molecules and its role as a ligand .
- 2-Amino-4-picoline: Another name for this compound, highlighting its structural similarity to picoline derivatives .
This compound stands out due to its specific positioning of the amino and methyl groups, which confer unique reactivity and applications in various fields.
属性
CAS 编号 |
18437-58-4 |
|---|---|
分子式 |
C6H6N2O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline](/img/structure/B1174192.png)
![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dithione](/img/structure/B1174197.png)
![2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate](/img/structure/B1174198.png)
